Sigma-2 Radioligand 1
Description
Sigma-2 receptors (S2R), now identified as TMEM97, are transmembrane proteins implicated in cancer proliferation, neurological disorders, and cellular calcium modulation . Sigma-2 Radioligand 1, referred to here as [³H]-DTG (1,3-di(2-tolyl)guanidine), is a historically validated, non-selective radioligand used to probe S2R in the presence of Sigma-1 (S1R) blockers like (+)-pentazocine . It binds to S2R with nanomolar affinity (KD ~20–30 nM) and is widely employed in saturation and competitive inhibition assays . Despite its utility, [³H]-DTG lacks selectivity for S2R over S1R, necessitating masking agents to isolate S2R binding .
Properties
Molecular Formula |
C24H30FN3O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-(2-fluoroethyl)benzimidazol-2-one |
InChI |
InChI=1S/C24H30FN3O3/c1-30-22-15-18-9-13-26(17-19(18)16-23(22)31-2)11-5-6-12-27-20-7-3-4-8-21(20)28(14-10-25)24(27)29/h3-4,7-8,15-16H,5-6,9-14,17H2,1-2H3 |
InChI Key |
BJPCFIBNHQQLQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCCCN3C4=CC=CC=C4N(C3=O)CCF)OC |
Origin of Product |
United States |
Preparation Methods
Chemical and Physical Characteristics
Sigma-2 Radioligand 1 possesses specific chemical and physical properties that influence its preparation methods. Understanding these fundamental characteristics is essential for developing appropriate formulation strategies.
Basic Properties
The compound is characterized by the following properties:
| Parameter | Specification |
|---|---|
| Molecular Formula | C24H30FN3O3 |
| Molecular Weight | 427.51 g/mol |
| CAS Number | 2860554-32-9 |
| Physical Appearance | Typically exists as solid at room temperature |
| HS Tariff Code | 2934.99.9001 |
This compound is specifically designed to target sigma-2 receptors, which are predominantly found in cancerous tissues. This selective targeting capability makes it valuable for diagnosing and studying cancerous tissues through nuclear medicine imaging techniques.
Stock Solution Preparation
The initial step in preparing this compound for experimental or clinical use involves creating appropriate stock solutions. This process requires careful consideration of solvent selection and concentration calculations.
Solvent Selection
Solubility considerations are paramount when preparing stock solutions of this compound:
- Primary solvent: DMSO (dimethyl sulfoxide) is the preferred solvent for initial dissolution
- Alternative solvents: If solubility in DMSO is limited, alternative solvents such as H₂O, ethanol, or DMF may be utilized
- Testing recommendation: Use a minute amount of product when testing solubility to minimize sample loss
Stock Solution Concentration Calculations
Precise calculations are necessary when preparing stock solutions at various concentrations:
| Amount of Compound | 1 mM Solution | 5 mM Solution | 10 mM Solution |
|---|---|---|---|
| 1 mg | 2.3391 mL | 0.4678 mL | 0.2339 mL |
| 5 mg | 11.6956 mL | 2.3391 mL | 1.1696 mL |
| 10 mg | 23.3913 mL | 4.6783 mL | 2.3391 mL |
These calculations are based on the molecular weight of 427.51 g/mol and represent the volume of solvent required to achieve the specified molar concentration.
Formulation Methods for In Vivo Applications
For in vivo applications, this compound often requires specific formulation strategies to address solubility limitations and ensure appropriate delivery to target tissues.
Injection Formulations
Several formulation options are available for preparing this compound for injection (IP/IV/IM/SC routes):
Formulation Option 1: DMSO-Tween 80-Saline
| Component | Ratio | Example (for 1 mL) |
|---|---|---|
| DMSO | 10 | 100 μL DMSO stock solution |
| Tween 80 | 5 | 50 μL Tween 80 |
| Saline | 85 | 850 μL Saline |
Saline preparation: Dissolve 0.9 g of sodium chloride in 100 mL ddH₂O to obtain a clear solution.
Formulation Option 2: DMSO-PEG300-Tween 80-Saline
| Component | Ratio | Example (for 1 mL) |
|---|---|---|
| DMSO | 10 | 100 μL DMSO |
| PEG300 | 40 | 400 μL PEG300 |
| Tween 80 | 5 | 50 μL Tween 80 |
| Saline | 45 | 450 μL Saline |
This formulation provides an alternative with increased solubilizing capacity through the addition of PEG300.
Formulation Option 3: DMSO-Corn Oil
| Component | Ratio | Example (for 1 mL) |
|---|---|---|
| DMSO | 10 | 100 μL DMSO |
| Corn oil | 90 | 900 μL Corn oil |
This formulation is particularly useful for lipophilic compounds and longer-acting preparations.
Practical Example of Working Solution Preparation
For preparing a 1 mL working solution at 2.5 mg/mL concentration using Formulation Option 3:
Radioactive Labeling Considerations
This compound is often used with radioactive labels, particularly fluorine-18 ([18F]), for PET imaging applications.
[18F] Labeling for PET Imaging
The [18F] Modified this compound has demonstrated exceptional properties for visualization of tumors in micro-PET/CT imaging, exhibiting high tumor uptake and favorable tumor-to-background ratio. The radiochemical preparation requires specialized facilities and expertise in radiochemistry.
Key considerations for radioactive labeling include:
- Radiochemical yield optimization
- Specific activity requirements
- Radiochemical purity assessment
- Stability of the radiolabeled compound
- Quality control procedures for clinical applications
Quality Control and Analysis
Quality control is a critical aspect of this compound preparation, particularly when intended for diagnostic applications.
Analytical Methods
Several analytical techniques are employed to assess the purity and integrity of prepared this compound:
- High-Performance Liquid Chromatography (HPLC)
- Mass Spectrometry (MS)
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Thin-Layer Chromatography (TLC)
Specific Parameters for Radioactive Preparations
For radiolabeled preparations, additional quality control parameters include:
- Radiochemical purity (typically >95% required for clinical applications)
- Specific activity (measured in GBq/μmol)
- Radionuclidic purity
- Sterility and endotoxin testing (for clinical preparations)
Research Applications
The preparation methods for this compound are closely aligned with its applications in research and clinical diagnosis.
Tumor Imaging Applications
This compound has demonstrated significant utility in cancer research and diagnosis due to its selective binding to sigma-2 receptors, which are overexpressed in various types of tumors. When properly prepared and labeled with appropriate radioisotopes, it serves as a valuable tool for:
The compound's mechanism of action involves selective binding to sigma-2 receptors in cancerous tissues, potentially modulating receptor activity and influencing cellular pathways related to proliferation and survival.
Chemical Reactions Analysis
Types of Reactions: Sigma-2 Radioligand 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and selectivity for the sigma-2 receptor .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and product stability .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced properties, such as increased binding affinity and improved biodistribution in biological systems .
Scientific Research Applications
Key Applications
-
Cancer Imaging
- Positron Emission Tomography (PET) : Sigma-2 radioligands are utilized in PET imaging to visualize tumors. The increased density of sigma-2 receptors in proliferating cells allows for enhanced imaging contrast, aiding in the detection and characterization of various cancers .
- Single Photon Emission Computed Tomography (SPECT) : Similar to PET, SPECT imaging leverages sigma-2 ligands to provide insights into tumor biology and progression through receptor density mapping .
-
Therapeutic Targeting
- Chemotherapeutic Agents : Sigma-2 ligands have shown potential as chemotherapeutics due to their ability to induce cell death in tumor cells via apoptotic and non-apoptotic pathways . For instance, ligands like [125I]RHM-4 have been developed for targeted therapy against solid tumors .
- Biomarkers for Proliferation : The expression levels of sigma-2 receptors can serve as biomarkers for assessing the proliferative status of tumors, providing critical information for treatment planning and monitoring .
- Molecular Probes Development
Case Study 1: Imaging Proliferative Breast Cancer
A study demonstrated that sigma-2 receptor density is approximately tenfold higher in proliferative breast cancer cells compared to quiescent cells. Using sigma-2 radioligands for PET imaging allowed researchers to accurately assess tumor proliferation rates and response to therapy .
Case Study 2: Therapeutic Efficacy
In vitro studies using [125I]RHM-4 indicated that this radioligand effectively binds to sigma-2 receptors in HeLa cells, leading to increased apoptosis rates. This suggests its potential utility as a therapeutic agent in treating cervical cancer by targeting sigma-2 receptor-mediated pathways .
Data Table: Comparison of Sigma-2 Radioligands
| Radioligand | Binding Affinity (nM) | Application | Notes |
|---|---|---|---|
| [125I]RHM-4 | 570.6 | Therapeutic Agent | Effective in inducing apoptosis |
| [3H]DTG | Variable | Imaging Studies | Used for both sigma-1 and sigma-2 |
| 3H-pentazocine | 3 | Sigma-1 Receptor Studies | Low affinity for sigma-2 |
Mechanism of Action
Sigma-2 Radioligand 1 exerts its effects by binding to the sigma-2 receptor, which is a transmembrane protein involved in various cellular pathways . The binding of this compound to the sigma-2 receptor modulates the receptor’s activity, leading to changes in cellular processes such as cholesterol trafficking, lipoprotein internalization, and apoptosis . The molecular targets and pathways involved include the interaction with progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein (LDL) receptor .
Comparison with Similar Compounds
Comparison with Similar Sigma-2 Radioligands
Binding Affinity and Selectivity
The table below compares [³H]-DTG with newer, selective S2R ligands:
*Estimated from selectivity ratio.
Key Findings :
- [³H]-DTG has moderate S2R affinity but poor selectivity, requiring experimental adjustments to isolate S2R .
- WC-26 and Compound 9f exhibit superior selectivity (>100-fold) and sub-5 nM S2R affinity, making them ideal for targeted studies .
- [¹⁸F]ISO-1 is the only ligand validated for clinical PET imaging, linking S2R density to tumor proliferation .
Functional and Pharmacological Profiles
Cytotoxicity in Cancer Cells:
- WC-26 and SV119 show potent cytotoxicity (EC50 ~50–100 nM) in breast (MDA-MB-435) and colon carcinoma cells via caspase-3 activation .
Calcium Signaling:
- CB-64D and ibogaine induce transient Ca²⁺ release from the endoplasmic reticulum (ER) via S2R, a mechanism absent in [³H]-DTG studies .
Off-Target Effects:
Limitations and Challenges
- Species Variability : S2R ligand affinities differ between human and rodent models (e.g., CB-64D shows higher potency in human neuroblastoma cells) .
- Functional Heterogeneity : Ligands like siramesine and WC-26 activate divergent pathways (lysosomal leakage vs. caspase-3), complicating mechanistic studies .
- Radioligand Detection Issues : Chromophore-containing ligands (e.g., Compound 16 ) interfere with assay systems, skewing Ki measurements .
Biological Activity
Sigma-2 receptors (σ2R) are increasingly recognized as significant targets in pharmacology, particularly in cancer research and neuropharmacology. Sigma-2 Radioligand 1 (often abbreviated as Sigma-2 R1) has shown promise in various biological activities, including tumor targeting, neuroprotection, and apoptosis induction. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanism of action, efficacy in different cell lines, and potential therapeutic applications.
Overview of Sigma-2 Receptors
Sigma-2 receptors are transmembrane proteins that exhibit a higher density in proliferating tumor cells compared to quiescent cells. This characteristic makes them valuable biomarkers for cancer imaging and therapeutic targeting. The σ2R is associated with various cellular functions, including modulation of cell proliferation and apoptosis pathways. Recent studies have demonstrated that ligands targeting σ2R can induce cell death through both apoptotic and non-apoptotic mechanisms, making them attractive candidates for cancer therapy .
The biological activity of this compound primarily involves its interaction with the σ2R, which is linked to several intracellular signaling pathways:
- Calcium Signaling : Sigma-2 ligands have been shown to increase intracellular calcium levels by releasing calcium from thapsigargin-sensitive stores in the endoplasmic reticulum. This calcium influx is critical for triggering apoptotic pathways in various cancer cell lines .
- Apoptosis Induction : Studies indicate that exposure to Sigma-2 ligands leads to morphological changes in cells characteristic of apoptosis, including cell rounding and detachment. The activation of caspase pathways has been implicated in this process .
Efficacy Studies
Several studies have investigated the efficacy of this compound across different cell lines:
In HeLa cells, radioligand binding studies using [125I] RHM-4 revealed that knocking out PGRMC1 did not significantly alter the binding characteristics for σ2R ligands, suggesting that other mechanisms may also be involved in ligand-receptor interactions .
Case Study 1: Tumor Imaging
A notable application of this compound is its use in tumor imaging. A study validated a PET radioligand based on σ2R that demonstrated high specificity for proliferating tumor cells. This radioligand was effective in distinguishing between malignant and benign tissues in rodent models and human clinical trials .
Case Study 2: Neuroprotection
Research has indicated that certain sigma ligands can provide neuroprotective effects by modulating sigma receptor activity. In models of neurodegeneration, this compound exhibited potential protective effects against neuronal cell death, possibly through its ability to regulate calcium homeostasis and inhibit apoptotic signaling pathways .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the structural characterization of Sigma-2 Radioligand 1?
- Methodological Answer : Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Ensure purity via high-performance liquid chromatography (HPLC) and validate spectral data against established reference libraries. For novel compounds, provide detailed synthetic pathways and purity thresholds (>95%) in the main manuscript, with raw spectral data in supplementary materials .
Q. How should researchers design binding affinity assays for this compound to ensure reproducibility?
- Methodological Answer : Use radioligand displacement assays with standardized protocols (e.g., competitive binding curves, saturation binding with [³H]-ligands). Include controls for nonspecific binding (e.g., excess cold ligand) and validate assay conditions (pH, temperature, membrane preparation) across ≥3 independent replicates. Report affinity constants (Ki or Kd) with 2-sigma confidence intervals to account for variability .
Q. What criteria should guide the selection of in vitro models for studying this compound’s pharmacological profile?
- Methodological Answer : Prioritize cell lines expressing native Sigma-2 receptors (e.g., MCF-7 breast cancer cells) over transfected models to mimic physiological conditions. Validate receptor density via Western blot or qPCR. Include dose-response curves and cytotoxicity assessments (IC₅₀) to differentiate receptor-specific effects from off-target toxicity .
Advanced Research Questions
Q. How can conflicting data on this compound’s selectivity across receptor subtypes be resolved?
- Methodological Answer : Conduct cross-reactivity screens against Sigma-1, dopamine, and opioid receptors using orthogonal assays (e.g., functional cAMP assays, calcium flux). Apply statistical frameworks like Bayesian inference to quantify selectivity ratios and identify confounding variables (e.g., membrane lipid composition). Publish raw datasets and analysis code for transparency .
Q. What strategies optimize in vivo biodistribution studies of this compound for tumor imaging?
- Methodological Answer : Use micro-PET/CT imaging in xenograft models with blocking studies (e.g., pre-dose cold ligand) to confirm target specificity. Quantify tumor-to-background ratios (TBR) at multiple time points and correlate with ex vivo autoradiography. Address pharmacokinetic variability by normalizing data to plasma half-life and renal clearance rates .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets from treated vs. control samples. Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forests) to identify hub genes/proteins. Validate findings via CRISPR knockouts or pharmacological inhibitors .
Data Analysis and Validation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply Akaike’s Information Criterion (AIC) to compare model fits and report 95% confidence intervals. For heterogeneous data, employ mixed-effects models to account for batch variability .
Q. How can researchers ensure the authenticity of this compound’s experimental data?
- Methodological Answer : Implement raw data audits, including chromatograms, spectral peaks, and instrument calibration logs. Use blockchain-based timestamping for critical datasets and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories. Cross-validate findings with independent labs .
Ethical and Methodological Considerations
- Peer Review : Submit raw data, statistical scripts, and experimental protocols for open peer review to address potential biases or methodological flaws .
- Reproducibility : Include step-by-step protocols in supplementary materials, specifying equipment models (e.g., PerkinElmer Tri-Carb 4910 TR for scintillation counting) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
